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molecular formula C11H13ClN2 B8467095 1-Isopropyl-2-chloromethylbenzimidazole

1-Isopropyl-2-chloromethylbenzimidazole

Cat. No. B8467095
M. Wt: 208.69 g/mol
InChI Key: LQVYWZFMFVGMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883826B2

Procedure details

The title compound was prepared in accordance with the general method of Example 191(C), from N1-isopropylbenzene-1,2-diamine (3.88 g, 25.82 mmol) and 2-chloroacetic acid (3.70 g, 39 mmol). The crude residue was purified over silicagel chromatography (prepacked 85 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent) to afford 2.05 g of 2-(chloromethyl)-1-isopropyl-1H-benzo[d]imidazole (Yield: 38%) as a light brown oil.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[C:6]([NH2:11])=[CH:7][CH:8]=[CH:9][CH:10]=1)([CH3:3])[CH3:2].[Cl:12][CH2:13][C:14](O)=O>>[Cl:12][CH2:13][C:14]1[N:4]([CH:1]([CH3:3])[CH3:2])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[N:11]=1

Inputs

Step One
Name
Quantity
3.88 g
Type
reactant
Smiles
C(C)(C)NC=1C(=CC=CC1)N
Name
Quantity
3.7 g
Type
reactant
Smiles
ClCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified over silicagel chromatography (prepacked 85 g silicagel column, Cyclohexane/AcOEt: 70/30 as eluent)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NC2=C(N1C(C)C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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